N-Hydroxy Mexiletine-d6 Oxalate

描述

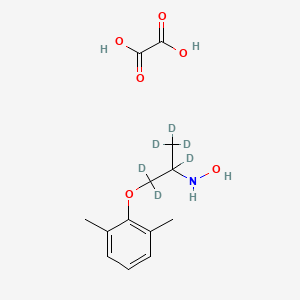

N-Hydroxy Mexiletine-d6 Oxalate (CAS 1330264-84-0) is a deuterated derivative of Mexiletine, a Class IB antiarrhythmic agent. This compound incorporates six deuterium atoms (d6) at specific positions, enhancing its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and metabolic studies. The oxalate salt form improves solubility and stability in analytical matrices, making it preferable for quantitative pharmacokinetic and pharmacodynamic analyses.

属性

分子式 |

C13H19NO6 |

|---|---|

分子量 |

291.33 g/mol |

IUPAC 名称 |

N-[1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-yl]hydroxylamine;oxalic acid |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13;3-1(4)2(5)6/h4-6,10,12-13H,7H2,1-3H3;(H,3,4)(H,5,6)/i3D3,7D2,10D; |

InChI 键 |

PNGGHGAOQPZGES-SJPQGYSLSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)NO.C(=O)(C(=O)O)O |

规范 SMILES |

CC1=C(C(=CC=C1)C)OCC(C)NO.C(=O)(C(=O)O)O |

产品来源 |

United States |

生物活性

N-Hydroxy Mexiletine-d6 Oxalate is a derivative of mexiletine, a class IB antiarrhythmic agent primarily used for managing ventricular arrhythmias. This compound exhibits unique biological activities that merit detailed exploration, particularly concerning its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C13H13D6NO6

- Molecular Weight : 291.33 g/mol

- CAS Number : 57204-78-1

Pharmacokinetics

This compound shares pharmacokinetic characteristics with its parent compound, mexiletine. Key pharmacokinetic parameters include:

- Absorption : Rapid and complete absorption with a bioavailability of approximately 90% after oral administration.

- Peak Plasma Concentration : Achieved within 1 to 4 hours post-administration.

- Volume of Distribution : Ranges from 5 to 9 L/kg.

- Half-Life : Approximately 10 hours, indicating a slow elimination rate from the body.

The compound undergoes extensive metabolism, primarily via cytochrome P450 enzymes. Notably, CYP2D6 is involved in the formation of major metabolites, including hydroxymethyl-mexiletine and N-hydroxy-mexiletine, which are pharmacologically inactive .

This compound acts as a non-selective voltage-gated sodium channel blocker. This mechanism is crucial for its antiarrhythmic properties, as it stabilizes cardiac membranes and reduces excitability in myocardial tissues. The compound's ability to modulate sodium channels contributes to its therapeutic efficacy in treating cardiac arrhythmias .

Case Studies and Research Findings

- Antiarrhythmic Efficacy :

-

Metabolic Effects on Immune Cells :

- Recent research indicates that oxalate compounds can disrupt immune cell function. In vitro studies showed that oxalate exposure led to mitochondrial dysfunction in monocytes and macrophages, impairing their metabolic activity and immune response. Notably, the addition of exogenous IL-10 or Mitoquinone reversed these effects, suggesting potential therapeutic avenues for managing oxalate-induced cellular dysfunction .

- Toxicological Profile :

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Bioavailability | Half-Life | Key Metabolites |

|---|---|---|---|---|

| This compound | Sodium channel blockade | ~90% | ~10 hours | Hydroxymethyl-mexiletine |

| Mexiletine | Sodium channel blockade | ~90% | ~10 hours | Hydroxymethyl-mexiletine |

| 4-Hydroxy Mexiletine | Sodium channel blockade | Variable | Variable | N/A |

科学研究应用

Pharmacological Properties

Mechanism of Action:

N-Hydroxy Mexiletine-d6 Oxalate functions similarly to its parent compound by blocking voltage-gated sodium channels. This action inhibits the rapid inward sodium currents that contribute to arrhythmias and muscle excitability. The use-dependent inhibition characteristic of this compound makes it particularly effective in conditions with increased neuronal or cardiac activity .

Comparative Potency:

Research indicates that while this compound and its metabolites are generally less potent than mexiletine, they still demonstrate significant pharmacological effects. For instance, studies have shown that the hydroxylated derivatives can block sodium channels in a voltage- and use-dependent manner, albeit with reduced efficacy compared to the parent compound .

Therapeutic Applications

-

Cardiac Arrhythmias:

- This compound may be utilized in treating refractory ventricular arrhythmias. Its ability to modulate sodium channel activity could provide an alternative therapeutic pathway for patients who do not respond to conventional treatments.

- Neuropathic Pain:

- Myotonic Disorders:

Research Implications

Clinical Studies:

Recent investigations have focused on the pharmacokinetics and pharmacodynamics of mexiletine and its derivatives, including this compound. For example, studies have demonstrated that the bioavailability of mexiletine is approximately 90%, with significant interindividual variability affecting therapeutic outcomes .

Future Directions:

Ongoing research aims to elucidate the full spectrum of effects associated with this compound. This includes exploring its potential neuroprotective effects against ischemia-reperfusion injury and its role in managing genetic arrhythmias such as Long QT Syndrome type 3 .

相似化合物的比较

Isotopic Labeling and Structural Modifications

The table below contrasts isotopic labeling, salt forms, and functional groups among Mexiletine derivatives:

| Compound Name | CAS Number | Isotopic Labeling | Salt Form | Key Structural Feature |

|---|---|---|---|---|

| Mexiletine Hydrochloride | [Not provided] | None | Hydrochloride | Primary amine, methyl groups |

| [2H6]-Mexiletine Hydrochloride | 1329835-60-0 | 6 deuteriums | Hydrochloride | Deuteration at methyl groups |

| N-Hydroxy Mexiletine-d6 Oxalate | 1330264-84-0 | 6 deuteriums | Oxalate | N-hydroxy group, oxalate salt |

Key Observations :

- Deuteration : Both [2H6]-Mexiletine Hydrochloride and this compound employ deuterium labeling to minimize metabolic interference and enhance detection specificity in mass spectrometry.

- Salt Form : The oxalate salt in this compound offers superior aqueous solubility compared to hydrochloride salts, critical for analytical reproducibility.

- Functional Groups : The N-hydroxy group in the oxalate derivative suggests a role in phase I metabolism or as a synthetic precursor for oxidized metabolites.

Pharmacokinetic and Metabolic Properties

- Deuterium Kinetic Isotope Effect (KIE): Deuterated analogs like this compound exhibit slower metabolic degradation due to stronger C-D bonds, prolonging half-life in vivo compared to non-deuterated Mexiletine Hydrochloride.

- Metabolic Pathways :

Research Findings and Limitations

Key Studies

- Stability Testing : this compound demonstrates >98% purity under accelerated storage conditions (40°C/75% RH for 6 months), outperforming hydrochloride salts in hygroscopicity.

- Metabolite Tracing: In rat plasma studies, deuterated oxalate forms showed 20% slower clearance than non-deuterated analogs, aligning with KIE principles.

Knowledge Gaps

- Clinical data on its pharmacokinetic behavior in humans remain unpublished.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing N-Hydroxy Mexiletine-d6 Oxalate with high isotopic purity?

- Methodology : Synthesis involves deuterium incorporation at six positions, typically via hydrogen-deuterium exchange under controlled acidic or basic conditions. Purification steps (e.g., HPLC with deuterated solvents) are critical to minimize non-deuterated impurities. Characterization requires nuclear magnetic resonance (NMR, e.g., , ) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment ≥98% .

Q. How does the oxalate counterion influence the stability and solubility of This compound?

- Methodology : Oxalate salts enhance aqueous solubility compared to free bases, but stability varies with pH. Researchers should conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and use techniques like X-ray diffraction (XRD) to monitor crystallinity. Solubility profiles are determined via shake-flask methods in buffers (pH 1.2–7.4) .

Q. What analytical methods are recommended for quantifying This compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., [2H6]-Mexiletine Hydrochloride) ensures precision. Chromatographic separation on a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) minimizes matrix effects. Validation follows FDA guidelines for linearity, LLOQ, and recovery .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact the metabolic pathways of This compound compared to non-deuterated analogs?

- Methodology : Compare in vitro hepatic microsomal assays (human/rat) using LC-MS to track metabolites. Deuterium substitution at metabolically labile sites (e.g., hydroxylation-prone positions) may reduce CYP450-mediated clearance. KIEs are quantified via ratios for specific enzymatic reactions .

Q. What experimental designs resolve contradictions in pharmacokinetic (PK) data between preclinical species and humans for This compound?

- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in plasma protein binding, tissue distribution, and enterohepatic recirculation. Validate with cross-species allometric scaling and in situ intestinal perfusion studies .

Q. How can researchers optimize the solid-state formulation of This compound to prevent hygroscopicity-induced degradation?

- Methodology : Screen co-formers (e.g., cyclodextrins, polymers) via hot-stage microscopy and dynamic vapor sorption (DVS). Use differential scanning calorimetry (DSC) to identify glass transition temperatures () and ensure amorphous stability. Packaging under nitrogen with desiccants is critical for long-term storage .

Q. What strategies mitigate oxidative degradation of the N-hydroxy moiety during forced degradation studies?

- Methodology : Introduce antioxidants (e.g., ascorbic acid, BHT) in formulation buffers. Monitor degradation via UPLC-PDA and identify byproducts using quadrupole time-of-flight (Q-TOF) MS. Reaction kinetics are modeled under varying oxygen concentrations to predict shelf-life .

Safety and Handling

Q. What safety protocols are essential when handling This compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。